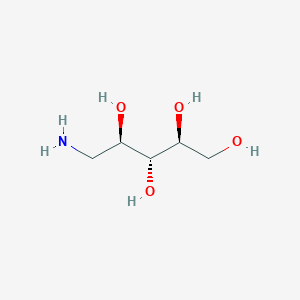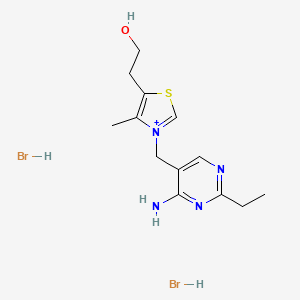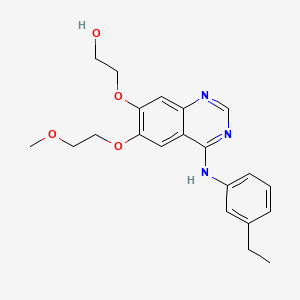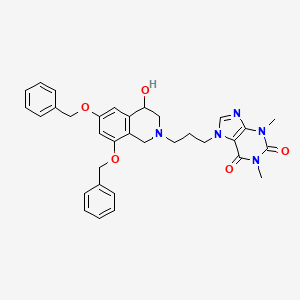
3-(2,4-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains both bipyridine and thiadiazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine typically involves the reaction of bipyridine derivatives with thiadiazole precursors. One common method involves the cyclization of appropriate bipyridine derivatives with thiadiazole-forming reagents under specific conditions. For example, the reaction can be carried out in the presence of ammonium acetate in refluxing acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,4-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the bipyridine or thiadiazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions may introduce new functional groups onto the bipyridine or thiadiazole rings.
Aplicaciones Científicas De Investigación
3-(2,4-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials, such as organic semiconductors and sensors.
Mecanismo De Acción
The mechanism of action of 3-(2,4-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or bind to DNA, thereby affecting cellular processes. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2,2’-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine
- 3-(2,3’-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine
- 3-(4,4’-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine
Uniqueness
3-(2,4-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine is unique due to the specific positioning of the bipyridine and thiadiazole moieties, which can influence its chemical reactivity and biological activity. This unique structure can result in distinct properties and applications compared to other similar compounds .
Propiedades
Fórmula molecular |
C12H9N5S |
|---|---|
Peso molecular |
255.30 g/mol |
Nombre IUPAC |
3-(6-pyridin-4-ylpyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C12H9N5S/c13-12-16-11(17-18-12)10-3-1-2-9(15-10)8-4-6-14-7-5-8/h1-7H,(H2,13,16,17) |
Clave InChI |
VNIGDNFRRPEEAM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)C2=NSC(=N2)N)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7'-Chloro-2a1'-hydroxy-6-[11,15]methano[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17'-one](/img/structure/B13856404.png)



![4-chloro-3-cyclopropyl-3H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13856418.png)
![[4-(6-Methoxypyridin-3-yl)phenyl]boronic acid](/img/structure/B13856424.png)






![2-{N2-[Na-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2'-carboxylethyl Disulfide](/img/structure/B13856489.png)
